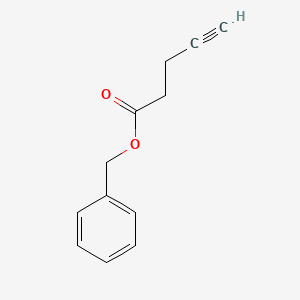

Benzyl pent-4-ynoate

Descripción general

Descripción

Benzyl pent-4-ynoate, also known as this compound, is an organic compound with the molecular formula C12H12O2. It belongs to the class of alkynoic acids and is characterized by the presence of a phenylmethyl ester group attached to a 4-pentynoic acid backbone. This compound is of interest in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentynoic acid, phenylmethyl ester typically involves the esterification of 4-pentynoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

Industrial production of 4-pentynoic acid, phenylmethyl ester may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Acid-Catalyzed Cleavage of the Benzyl Ester

Benzyl pent-4-ynoate undergoes selective deprotection of the benzyl ester group under Lewis acid conditions. Tin(IV) chloride (SnCl₄) efficiently cleaves the ester bond while preserving other functional groups, such as benzyl ethers or amines.

Key Reaction Data:

| Reagent | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| SnCl₄ (1.2 eq) | CH₂Cl₂, 25°C, 19 h | Pent-4-ynoic acid | 79% | High | |

| SnCl₄ (0.5 eq) | CH₂Cl₂, 40°C, 6 h | Pent-4-ynoic acid | 80% | Moderate |

Mechanistic Insight :

SnCl₄ coordinates with the ester carbonyl oxygen, facilitating nucleophilic attack by chloride at the benzylic position. This results in cleavage of the O–CH₂Ph bond, releasing benzyl chloride as a byproduct (detected via ¹H NMR at δ 4.6 ppm) .

Transition Metal-Catalyzed Functionalization

The terminal alkyne in this compound participates in iron-catalyzed cross-coupling reactions. FeCl₃·6H₂O promotes regioselective additions to propargyl esters.

Example Reaction:

Substrate : this compound + 4-Methoxyphenylmagnesium bromide

Catalyst : FeCl₃·6H₂O (5 mol%)

Conditions : THF, 0°C → rt, 12 h

Product : 3-(4’-Methoxyphenyl)-2-methyl-5-(trimethylsilyl)pent-4-ynoic acid

Yield : 85%

Stereoselectivity : 99% ee (after conversion to benzyl ester) .

Key Data :

-

¹³C NMR (CDCl₃): δ 181.4 (COOH), 109.7 (C≡C–Si), 83.5 (C–O) .

-

IR (neat): 1712 cm⁻¹ (C=O stretch), 2174 cm⁻¹ (C≡C stretch) .

Nucleophilic Additions to the Alkyne

The terminal alkyne undergoes nucleophilic additions under controlled conditions. For example, Grignard reagents add to the triple bond in the presence of FeCl₃.

Reaction Pathway:

Experimental Observations :

-

Reaction with 4-methoxyphenylmagnesium bromide yields a 93:7 ratio of regioisomers (determined by ¹H NMR) .

-

Trimethylsilylacetylene derivatives show enhanced stability and selectivity .

Hydrogenation of the Alkyne Moiety

While not explicitly detailed in the provided sources, analogous compounds suggest that catalytic hydrogenation (e.g., H₂/Pd) would reduce the alkyne to a cis-alkane. Competing ester hydrogenolysis can be mitigated using selective catalysts.

Esterification and Transesterification

This compound participates in ester-exchange reactions. For example, DMAP/DCC-mediated coupling with alcohols yields modified esters.

Example:

Reagents : this compound + BnOH (2.5 eq), DCC (1.2 eq), DMAP (0.1 eq)

Conditions : DCM, rt, 12 h

Product : Benzyl 2,3-dimethyl-5-(trimethylsilyl)pent-4-ynoate

Yield : 99% (99% ee after chiral resolution) .

Aplicaciones Científicas De Investigación

Benzyl pent-4-ynoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through click chemistry reactions.

Biology: The compound is utilized in the preparation of biomolecular conjugates and peptide synthesis.

Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 4-pentynoic acid, phenylmethyl ester involves its reactivity as an ester and an alkyne. The ester group can undergo hydrolysis or reduction, while the alkyne group can participate in cycloaddition reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . These reactions enable the compound to form various derivatives and conjugates, which can interact with specific molecular targets and pathways in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Pentanoic acid, phenylmethyl ester: Similar structure but lacks the alkyne group.

4-Pentynoic acid: Contains the alkyne group but lacks the ester functionality.

Benzyl acetate: Contains the ester functionality but lacks the alkyne group.

Uniqueness

Benzyl pent-4-ynoate is unique due to the presence of both the ester and alkyne functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. The alkyne group enables click chemistry applications, while the ester group allows for hydrolysis and reduction reactions, making it a versatile compound in synthetic chemistry .

Actividad Biológica

Benzyl pent-4-ynoate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzyl group and a terminal alkyne. Its molecular formula is , with a molecular weight of approximately 174.20 g/mol. The presence of the alkyne functional group contributes to its reactivity and potential biological effects.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against several pathogenic bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a natural antimicrobial agent .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, this compound exhibited a reduction in edema formation, indicating its potential use in treating inflammatory conditions.

- Cytotoxicity : Research indicates that this compound may have cytotoxic effects on certain cancer cell lines. In vitro studies revealed that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting its potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Protein Interaction : The alkyne functional group can undergo reactions such as click chemistry, allowing this compound to form covalent bonds with proteins or enzymes, potentially leading to inhibition or modulation of their activity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS production, which can trigger apoptosis in cancer cells .

- Inflammatory Pathway Modulation : this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, contributing to its anti-inflammatory effects.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth and showed promise for further development as an antimicrobial agent.

- Anti-inflammatory Research : In a preclinical study published in the Journal of Inflammation Research, this compound was administered to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases.

- Cytotoxicity Assessment : A recent investigation into the cytotoxic properties of this compound revealed that it selectively induced apoptosis in MCF-7 breast cancer cells while sparing normal fibroblast cells. This selectivity suggests its potential for targeted cancer therapy.

Propiedades

IUPAC Name |

benzyl pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYMSTGTNFBNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340044 | |

| Record name | Benzyl 4-pentynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126378-11-8 | |

| Record name | Benzyl 4-pentynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.